molecular formula C10H12Cl2N2O2 B153013 tert-Butyl (4,6-dichloropyridin-2-yl)carbamate CAS No. 1017789-38-6

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate

Cat. No.: B153013
CAS No.: 1017789-38-6
M. Wt: 263.12 g/mol
InChI Key: JFCFQIAVAYUUML-UHFFFAOYSA-N
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Description

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12Cl2N2O2. It is a derivative of pyridine, substituted with two chlorine atoms at the 4 and 6 positions, and a tert-butyl carbamate group at the 2 position. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate typically involves the reaction of 4,6-dichloropyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, sodium ethoxide, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyridine derivatives, where the chlorine atoms are replaced by the nucleophiles.

    Hydrolysis: The major products are the corresponding amine and tert-butanol.

    Oxidation and Reduction: The major products depend on the specific oxidation or reduction reaction and the reagents used.

Scientific Research Applications

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4,6-dichloropyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the carbamate group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chlorine atoms on the pyridine ring can also participate in interactions with other molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl (4,6-dichloropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2,6-dichloropyridin-4-yl)carbamate: This compound has the same functional groups but different positions of the chlorine atoms on the pyridine ring.

    tert-Butyl (4,6-dichloropyrimidin-2-yl)carbamate: This compound has a pyrimidine ring instead of a pyridine ring, with similar substitution patterns.

    tert-Butyl (4,6-dichloropyridin-3-yl)carbamate: This compound has the carbamate group at a different position on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl carbamate group also provides steric hindrance and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(4,6-dichloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-8-5-6(11)4-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFQIAVAYUUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650681
Record name tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-38-6
Record name tert-Butyl (4,6-dichloropyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-Dichloro-pyridin-2-yl)-carbamic acid tert-butyl ester
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